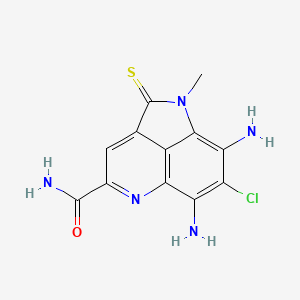

Antrocinnamomin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

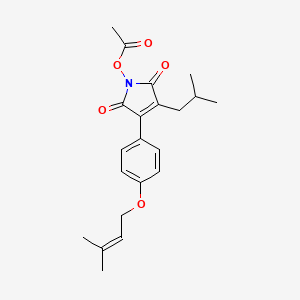

Antrocinnamomin A is a natural product found in Taiwanofungus camphoratus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

- Unified Synthesis Approach : Antrocinnamomin A, among other constituents of Antrodia camphorata, can be synthesized efficiently. A unified route for synthesizing asymmetrically substituted butenolide, maleic anhydride, and maleimide constituents, including this compound, has been developed. This method involves key steps like Furstner–Kochi iron-catalyzed sp2–sp3 cross-coupling and 2-silyloxyfuran oxyfunctionalization (Boukouvalas et al., 2012).

Biological and Pharmacological Activities

Inhibition of Nitric Oxide Production : Compounds related to this compound, specifically maleimide derivatives isolated from Antrodia cinnamomea, demonstrated significant inhibitory effects on nitric oxide production in macrophages. This suggests potential anti-inflammatory properties (Wu et al., 2013).

Antibacterial Properties : A compound closely related to this compound, antroalbocin A, isolated from a higher fungus, showed significant antibacterial activity against Staphylococcus aureus. This indicates the potential of this compound and related compounds in antibacterial applications (Li et al., 2018).

Enhancing Bioactive Component Production : Research indicates that the production of bioactive components like this compound in Antrodia cinnamomea can be enhanced through genetic engineering. This involves overexpression of genes related to the synthesis of 4-hydroxybenzoate polyprenyltransferase, which significantly increases the production of these components (Liu et al., 2021).

Cancer Research and Therapeutics

Lung Cancer Treatment Potential : A study on lung cancer cells found that sesquiterpene lactones, such as antrocin from Antrodia camphorata, have anti-cancer effects. They modulate the JAK2/STAT3 signaling pathway and induce apoptosis in lung cancer cells. This suggests a potential role for this compound in similar pathways (Yeh et al., 2013).

Breast Cancer Suppression : Antrocin, a component related to this compound, has been found to suppress breast carcinogenesis and stemness. It does this by downregulating β-catenin/Notch1/Akt signaling pathways, suggesting a potential application for this compound in breast cancer therapy (Chen et al., 2019).

Radiotherapy Sensitization in Prostate Cancer : Studies show that antrocin, another compound from Antrodia cinnamomea, can sensitize prostate cancer cells to radiotherapy. It does this by inhibiting PI3K/AKT and MAPK signaling pathways, indicating a potential similar role for this compound in enhancing the efficacy of cancer treatments (Chen et al., 2018).

Properties

CAS No. |

1030612-01-1 |

|---|---|

Molecular Formula |

C21H25NO5 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

[3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate |

InChI |

InChI=1S/C21H25NO5/c1-13(2)10-11-26-17-8-6-16(7-9-17)19-18(12-14(3)4)20(24)22(21(19)25)27-15(5)23/h6-10,14H,11-12H2,1-5H3 |

InChI Key |

UZWGAKUWSJOJSJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

Canonical SMILES |

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

Synonyms |

antrocinnamomin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)

![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)